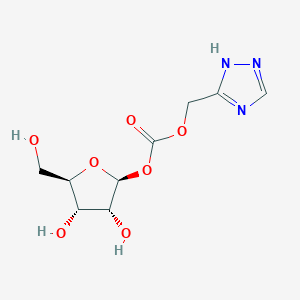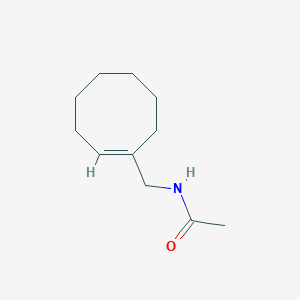
2,4-Bis(xylylazo)resorcinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(xylylazo)resorcinol is an organic compound with the molecular formula C22H22N4O2. It is known for its brilliant orange color and is soluble in ethanol and toluene. This compound is used in various scientific and industrial applications due to its unique chemical properties .
Métodos De Preparación
2,4-Bis(xylylazo)resorcinol is synthesized through a diazotization reaction of 2,4-dimethylbenzenamine followed by coupling with resorcinol. The reaction conditions typically involve the use of acidic media to facilitate the diazotization process . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the purity and yield of the compound .
Análisis De Reacciones Químicas
2,4-Bis(xylylazo)resorcinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the azo groups into amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,4-Bis(xylylazo)resorcinol has a wide range of applications in scientific research:
Chemistry: It is used as a dye and a reagent in various chemical reactions.
Biology: The compound is utilized in staining techniques for biological samples.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism by which 2,4-Bis(xylylazo)resorcinol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azo groups in the compound can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, affecting various biochemical pathways .
Comparación Con Compuestos Similares
2,4-Bis(xylylazo)resorcinol can be compared with other similar compounds such as:
- 2,4-Bis(2,4-dimethylphenyl)azo-1,3-benzenediol
- 2,4-Bis(2,4-dimethylphenyl)diazenylbenzene-1,3-diol
These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific azo groups and the resulting chemical reactivity .
Propiedades
Número CAS |
29190-28-1 |
|---|---|
Fórmula molecular |
C22H22N4O2 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
(2Z,6E)-2,6-bis[(2,4-dimethylphenyl)hydrazinylidene]cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C22H22N4O2/c1-13-5-7-17(15(3)11-13)23-25-19-9-10-20(27)21(22(19)28)26-24-18-8-6-14(2)12-16(18)4/h5-12,23-24H,1-4H3/b25-19+,26-21- |
Clave InChI |
JTHUBMQPODORFF-MHVONFLCSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)N/N=C/2\C=CC(=O)/C(=N/NC3=C(C=C(C=C3)C)C)/C2=O)C |
SMILES canónico |
CC1=CC(=C(C=C1)NN=C2C=CC(=O)C(=NNC3=C(C=C(C=C3)C)C)C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1Alpha,2Alpha[N]-3H)-Cholesterol](/img/structure/B13824058.png)

![ethyl 2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13824085.png)



![(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B13824107.png)
![Methyl 5,6-dichloro-1h-benzo[d]imidazol-2-ylcarbamate](/img/structure/B13824121.png)


![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B13824145.png)
![N-cyclohexylcyclohexanamine; [dibromo(phosphono)methyl]phosphonic acid](/img/structure/B13824146.png)

![1,4,6-Heptatrien-3-one, 1,7-bis[4-(dimethylamino)phenyl]-5-hydroxy-](/img/structure/B13824155.png)
